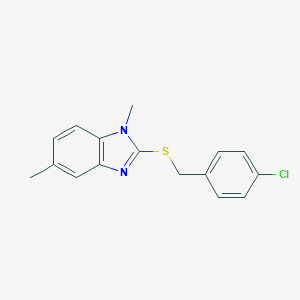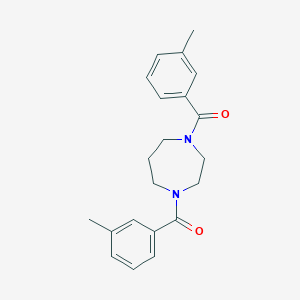
4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide involves the inhibition of certain enzymes that are involved in cell proliferation and survival. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide can induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of certain tyrosine kinases that are involved in cell signaling pathways. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide is its potential applications in the field of medicine. It has been found to exhibit anticancer and antimicrobial activity, which makes it a potential candidate for drug development. However, one of the major limitations is its toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide. One of the major directions is to study its potential applications in drug development. It can be used as a lead compound for the development of new anticancer and antimicrobial drugs. Additionally, further studies can be conducted to investigate its mechanism of action and its potential applications in other fields such as agriculture and environmental remediation.
Conclusion:
In conclusion, 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new drugs based on this compound.
Méthodes De Synthèse
The synthesis of 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide has been reported using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzyl chloride with 1,5-dimethyl-1H-benzimidazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent such as DMF or DMSO at a temperature of 100°C for several hours. The resulting product is then purified using column chromatography to obtain pure 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide.
Applications De Recherche Scientifique
4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide has been extensively studied for its potential applications in various fields. One of the major applications is in the field of medicine, where it has been found to exhibit anticancer activity. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. It has also been found to exhibit antimicrobial activity against various bacterial strains.
Propriétés
Formule moléculaire |
C16H15ClN2S |
|---|---|
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-1,5-dimethylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2S/c1-11-3-8-15-14(9-11)18-16(19(15)2)20-10-12-4-6-13(17)7-5-12/h3-9H,10H2,1-2H3 |
Clé InChI |
UVSZHTGQOBNQHE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)SCC3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=N2)SCC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)